molecular formula C10H12ClN3O B6299097 C-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine hydrochloride CAS No. 2030426-53-8

C-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine hydrochloride

Cat. No. B6299097
CAS RN: 2030426-53-8
M. Wt: 225.67 g/mol
InChI Key: JSEYOUXXXUDAPZ-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .


Synthesis Analysis

A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be characterized by the FT-IR, LCMS and NMR spectral techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be determined by various spectroscopic techniques such as FT-IR, LCMS and NMR .

Scientific Research Applications

Anti-Cancer Agent

Oxadiazole derivatives, such as MFCD31714254, have shown promising results in the field of cancer research . They have been found to exhibit significant anti-cancer potential with diverse modes of action, such as targeting growth factors, enzymes, and kinases . For instance, a unique series of oxadiazoles were synthesized and screened for their anti-cancer activity, with some compounds showing IC50 values of 112.6 µg/ml and 126.7 µg/ml against the MCF-7 and KB cell lines respectively .

Antimicrobial Agent

Oxadiazole derivatives have been found to possess remarkable antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.

Anti-Inflammatory Agent

These compounds have also been found to exhibit anti-inflammatory properties . This suggests that they could be used in the treatment of conditions characterized by inflammation.

Antidiabetic Agent

Oxadiazole derivatives have shown potential as antidiabetic agents . This suggests that they could be used in the management of diabetes.

Antiviral Agent

These compounds have also been found to possess antiviral properties . This makes them potential candidates for the development of new antiviral drugs.

Antioxidant Agent

Oxadiazole derivatives have been found to exhibit antioxidant properties . This suggests that they could be used in the management of conditions characterized by oxidative stress.

Tyrokinase Inhibitor

Oxadiazole derivatives have been found to act as tyrokinase inhibitors . This suggests that they could be used in the treatment of conditions characterized by abnormal tyrokinase activity.

Cathepsin K Inhibitor

These compounds have also been found to act as cathepsin K inhibitors . This suggests that they could be used in the treatment of conditions characterized by abnormal cathepsin K activity.

Future Directions

The future directions in the research of 1,3,4-oxadiazole derivatives could involve the synthesis of new derivatives with potential applications in various fields such as medicinal chemistry and high energy molecules .

Mechanism of Action

Target of Action

Oxadiazole derivatives, a class of compounds to which mfcd31714254 belongs, have been reported to exhibit promising anticancer activity . They are known to interact with various molecular targets involved in cancer progression, but the specific targets for MFCD31714254 remain to be identified.

Mode of Action

Oxadiazole derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells . The specific interactions and resulting changes caused by MFCD31714254 require further investigation.

Biochemical Pathways

Oxadiazole derivatives are known to influence various biochemical pathways involved in cancer progression

Result of Action

Oxadiazole derivatives have been reported to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation in cancer cells . The specific effects of MFCD31714254 on molecular and cellular processes need to be investigated further.

properties

IUPAC Name

[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-7-2-4-8(5-3-7)10-13-12-9(6-11)14-10;/h2-5H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEYOUXXXUDAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine hydrochloride

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